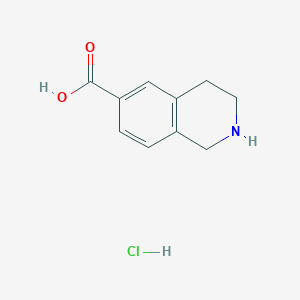

1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVOHPIGCQRZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097068-75-0 | |

| Record name | 6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. In this method, a β-phenethylamine derivative condenses with a carbonyl compound (e.g., aldehyde or ketone) under acidic conditions. For 6-carboxylic acid derivatives, homoveratrylamine (3,4-dimethoxyphenethylamine) serves as the starting material. Acylation at the ortho position via Friedel-Crafts chemistry introduces the carboxylic acid precursor.

Procedure :

- Friedel-Crafts Acylation : Homoveratrylamine reacts with chloroacetic anhydride in polyphosphoric acid (PPA) at 80°C for 4 hours, yielding the ketoamide intermediate.

- Cyclization : The ketoamide undergoes acid-catalyzed cyclization using p-toluenesulfonic acid (PTSA) in dichloromethane, forming the tetrahydroisoquinoline skeleton.

- Hydrolysis and Salt Formation : The methyl ester is hydrolyzed with aqueous HCl, followed by precipitation of the hydrochloride salt using HCl gas in ethanol.

Grignard Reagent-Mediated Synthesis

Disubstituted derivatives are accessible via Grignard reagent addition to ketoamides, enabling modular functionalization. This method, reported by Kumpaty et al., introduces alkyl or aryl groups at position 1.

Procedure :

- Ketoamide Preparation : Homoveratrylamine reacts with benzoyl chloride in PPA to form N-acyl ketoamide.

- Grignard Addition : The ketoamide reacts with methylmagnesium bromide (1.2 equiv) in THF at 0°C, followed by quenching with ammonium chloride.

- Cyclization : The product is treated with PTSA (10 mol%) in refluxing toluene, yielding 1-methyl-1,2,3,4-tetrahydro-isoquinoline-6-carboxylic acid.

- Hydrochloride Formation : The free base is dissolved in ethanol and treated with concentrated HCl, yielding the hydrochloride salt.

Optimization :

- Catalyst : PTSA outperforms Lewis acids (e.g., Ti(OiPr)₄) in cyclization efficiency.

- Temperature : Cyclization at 80°C reduces side products compared to room temperature.

Reductive Amination Strategies

Reductive amination offers a route to introduce substituents while constructing the tetrahydroisoquinoline ring. This method, adapted from Singh et al., employs sodium triacetoxyborohydride (STAB) as the reducing agent.

Procedure :

- Imine Formation : 3,4-Dimethoxyphenethylamine reacts with glyoxylic acid in methanol at 25°C for 12 hours.

- Reduction : STAB (1.5 equiv) is added to the imine solution, yielding the secondary amine.

- Cyclization : The amine undergoes intramolecular cyclization in HCl-saturated ethanol, forming the tetrahydroisoquinoline core.

- Ester Hydrolysis : The methyl ester is hydrolyzed with 6M HCl, followed by salt precipitation.

Yield : 80–85% over four steps.

Industrial-Scale Manufacturing

Beijing Eagle Sky Pharmatech Co. Ltd. discloses a protocol for kilogram-scale synthesis, emphasizing cost-effectiveness and regulatory compliance:

Steps :

- Chlorination : 6-Carboxy-1,2,3,4-tetrahydroisoquinoline is treated with thionyl chloride to form the acid chloride.

- Esterification : Reaction with methanol yields the methyl ester.

- Salt Formation : The ester is dissolved in ethyl acetate and treated with HCl gas, precipitating the hydrochloride salt.

Quality Control :

Comparative Analysis of Methods

Key Findings :

- Industrial methods prioritize scalability and purity, leveraging continuous flow reactors for cyclization.

- Academic routes (e.g., Grignard addition) enable structural diversity but face challenges in large-scale purification.

Challenges and Innovations

- Regioselectivity : Friedel-Crafts acylation requires precise control to avoid para-substitution byproducts.

- Ester Hydrolysis : Over-hydrolysis can degrade the tetrahydroisoquinoline ring; optimized conditions use 6M HCl at 60°C for 2 hours.

- Green Chemistry : Recent advances replace PPA with biodegradable ionic liquids, reducing environmental impact.

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex molecules with potential biological activities .

科学研究应用

Pharmacological Applications

Anti-Tussive Activity

One of the primary applications of 1,2,3,4-tetrahydro-isoquinoline-6-carboxylic acid hydrochloride is its use as an anti-tussive agent. Research indicates that derivatives of this compound exhibit anti-tussive properties comparable to those of codeine. For instance, a study demonstrated that specific tetrahydroisoquinoline derivatives showed effectiveness in suppressing cough reflexes without the adverse effects commonly associated with traditional opioids .

Therapeutic Uses

The compound has been investigated for its potential in treating various respiratory ailments, including:

- Chronic bronchitis

- Influenza

- Spasmodic coughing

- Whooping cough

These applications arise from its ability to alleviate coughing without causing respiratory depression or significant toxicity .

Synthesis and Organic Chemistry

Synthesis Methods

Recent advancements in the synthesis of 1,2,3,4-tetrahydro-isoquinoline derivatives have improved the efficiency and yield of these compounds. For example, a method involving the reaction of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline with butyl lithium and carbon dioxide has been developed to produce 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride . This method is notable for its environmental advantages due to reduced solid waste and higher product purity.

Coordination Compounds

Research on Coordination Chemistry

1,2,3,4-Tetrahydroisoquinoline derivatives have also been studied for their ability to form coordination compounds. These compounds are relevant in catalysis and material science. For instance, coordination complexes formed with chiral derivatives have shown promise in enantioselective catalysis .

作用机制

The mechanism of action of 1,2,3,4-tetrahydro-isoquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a conformationally restricted analog of phenylalanine, which enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biological processes, including enzyme inhibition and receptor activation .

相似化合物的比较

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

Solubility and Reactivity

- The carboxylic acid group in the target compound enhances water solubility (especially as a hydrochloride salt), whereas ester (e.g., methyl carboxylate ) or trifluoromethyl derivatives exhibit reduced polarity.

生物活性

1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride (THIQCA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of THIQCA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 2097068-75-0

- Molecular Formula: C10H12ClNO2

THIQCA exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity:

- Opioid Receptor Interaction:

- Anti-inflammatory Effects:

Pharmacological Effects

The pharmacological profile of THIQCA includes:

- Analgesic Properties: Due to its interaction with opioid receptors, THIQCA may provide analgesic effects comparable to traditional opioids but with potentially lower side effects.

- Antimicrobial Activity: Its ability to inhibit NDM-1 suggests that THIQCA could serve as a lead compound in developing new antimicrobial agents .

- Neuroprotective Effects: Preliminary studies indicate that THIQCA may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Parkinson's .

Case Studies and Research Findings

Several studies have investigated the biological activity of THIQCA and its derivatives:

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing 1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid hydrochloride in research settings?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, as demonstrated in studies on structurally related compounds (e.g., clonidine hydrochloride) using C18 columns and phosphate buffer-methanol mobile phases . Complementary techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. For example, deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) require isotopic purity validation via MS .

Q. How is the purity of this compound validated for use as a reference standard in pharmaceutical research?

- Methodology : Purity validation involves comparative analysis against pharmacopeial standards (e.g., USP/EP) using HPLC with stringent acceptance criteria (e.g., >97.0% purity). Method validation parameters include linearity (calibration curves with r ≥ 0.999), accuracy (recovery rates 98–102%), and precision (RSD < 2%) . Impurity profiling, as seen in tetrabenazine analogs, may require spiking studies with certified impurities .

Q. What synthetic routes are commonly employed to prepare this compound, and how are intermediates characterized?

- Methodology : While direct synthesis protocols are not detailed in the evidence, analogous tetrahydroisoquinoline derivatives are synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions. Intermediate characterization relies on TLC, melting point analysis, and intermediate-stage HPLC to ensure reaction progression .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural elucidation data (e.g., NMR vs. X-ray crystallography)?

- Methodology : Discrepancies between spectroscopic and crystallographic data require cross-validation. For example, computational modeling (DFT calculations) can predict NMR chemical shifts for comparison with experimental data. Additionally, chiral HPLC or capillary electrophoresis may resolve enantiomeric ambiguities, as seen in studies on D- and L-isomers of related tetrahydroisoquinoline carboxylates .

Q. What strategies are used to design stability-indicating methods for this compound under stress conditions (e.g., heat, pH)?

- Methodology : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) are conducted to identify degradation products. HPLC-MS is then optimized to separate parent and degradation peaks. For example, clonidine hydrochloride stability studies used 0.03 M phosphate buffer (pH 3–8) to simulate physiological conditions . Stability protocols must comply with ICH guidelines (Q1A–Q2B).

Q. How can impurity profiles be linked to pharmacological activity or toxicity in preclinical studies?

- Methodology : Impurities (e.g., isomers, byproducts) are isolated via preparative HPLC and tested in vitro (e.g., receptor binding assays). For instance, articaine hydrochloride impurities were correlated with reduced efficacy in neuronal sodium channel blocking . Quantitative structure-activity relationship (QSAR) models may predict toxicity of unidentified impurities.

Q. What advanced techniques are employed for enantiomeric purity assessment in chiral derivatives?

- Methodology : Chiral stationary phase HPLC (e.g., amylose or cellulose columns) or supercritical fluid chromatography (SFC) can separate enantiomers. For example, D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride was characterized using polarimetric detection and chiral derivatization agents .

Methodological Notes

- Data Interpretation : Conflicting spectral data (e.g., overlapping NMR signals) may require 2D NMR (COSY, HSQC) for resolution .

- Regulatory Compliance : Reference standards must adhere to ICH, USP, and EP guidelines for analytical method validation .

- Literature Review : Use CAS RN 933752-32-0 (synonym: 1,2,3,4-Tetrahydro-6-isoquinolinecarboxylic acid) and platforms like SciFinder for targeted searches, avoiding non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。